2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Description
This compound belongs to a class of purinyl acetamide derivatives characterized by a 1,3-dimethyl-2,6-dioxo-tetrahydro-7H-purine core linked to an acetamide group. The phenyl substituent at the acetamide nitrogen (2-ethyl-6-methylphenyl) distinguishes it from structurally related analogs.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-5-12-8-6-7-11(2)14(12)20-13(24)9-23-10-19-16-15(23)17(25)22(4)18(26)21(16)3/h6-8,10H,5,9H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSQAYSNXQIXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a derivative of theophylline and has garnered interest for its potential biological activities, particularly in oncology and pharmacology. This article reviews its biological activity based on recent research findings, including in vitro studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antitumor Activity
Recent studies have indicated that derivatives of theophylline, including the compound , exhibit significant antitumor properties . For instance, a related study demonstrated that certain theophylline derivatives showed strong antiproliferative effects against various cancer cell lines such as H460 and A549. The IC50 values for these cell lines were reported at approximately and , respectively .
Mechanism of Action:
The proposed mechanism involves the induction of apoptosis through modulation of apoptotic proteins. Specifically, treatment with these compounds increased the ratio of Bax/Bcl-2 while downregulating phosphorylated Akt protein levels. This suggests that the compound may promote cancer cell death by enhancing pro-apoptotic signaling pathways while inhibiting survival pathways .
Pharmacological Properties
In addition to antitumor activity, compounds similar to this compound have been explored for their anti-inflammatory and antiviral properties. The structural characteristics that contribute to these activities include the presence of the purine ring and specific substituents that enhance receptor binding affinity.
Study 1: Antiproliferative Effects on NSCLC
A comprehensive study evaluated the antiproliferative effects of a series of theophylline derivatives on non-small cell lung cancer (NSCLC) cell lines. The study found that compound d17 (a derivative closely related to our compound) significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increasing apoptotic rates with higher concentrations of the compound .
| Cell Line | IC50 (μM) | Apoptosis Rate (%) |
|---|---|---|
| H460 | 5.93 | 40.09 (15 μM) |
| A549 | 6.76 | 26.76 (15 μM) |
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of similar compounds in vitro. The results indicated that these derivatives could inhibit pro-inflammatory cytokines in activated macrophages, showcasing their potential as therapeutic agents in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Estimated based on structural similarity to analogs.
Structural and Functional Insights
- Substituent Effects: The 2-ethyl-6-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to simpler phenyl substituents (e.g., 3-methoxyphenyl in ). This may influence membrane permeability and target binding. Electron-withdrawing groups (e.g., trifluoromethyl in ) or polar substituents (e.g., methoxy in ) can alter solubility and metabolic stability. For example, the 3-methoxy group in may enhance water solubility via hydrogen bonding.
- Biological Activity Trends: Quinolone-purinyl hybrids () exhibit antibacterial and anti-parasitic activities, with activities likely linked to the purinyl moiety’s interaction with bacterial enzymes or nucleic acids. The target compound’s lack of a quinolone group may limit such effects but could enable alternative mechanisms.
Pesticide-Related Analogs :
Key Research Findings
Synthetic Accessibility: Derivatives with smaller substituents (e.g., 3-methoxyphenyl ) are synthesized in higher yields (e.g., 70% for quinolone hybrids ) compared to bulkier analogs, which may face steric challenges during synthesis.
Thermal Stability : Melting points for purinyl acetamides range widely (188–239°C in ), with higher values correlating with crystalline purity and rigid substituents.
SAR (Structure-Activity Relationship) : The 1,3-dimethyl-2,6-dioxo-purine core is critical for base-pairing mimicry or enzyme inhibition, while the acetamide side chain modulates target selectivity and pharmacokinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
